Acetophenazine

Vue d'ensemble

Description

Acétophénazine: est un dérivé de la phénothiazine et un antipsychotique typique de puissance modérée. Il est principalement utilisé dans le traitement de la pensée désorganisée et psychotique, ainsi que pour aider à gérer les perceptions fausses telles que les hallucinations ou les délires . L'acétophénazine cible principalement le récepteur de la dopamine D2 dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des phénazines, y compris l'acétophénazine, implique plusieurs méthodes. Les approches courantes incluent la méthode de Wohl–Aue, la méthode de Beyrouth, la condensation de 1,2-diaminobenzènes avec 2C-unités, la cyclisation réductrice de diphénylamines, la cyclisation oxydative de 1,2-diaminobenzène/diphénylamines et l'arylation N catalysée par le Pd .

Méthodes de production industrielle : La production industrielle de l'acétophénazine implique généralement la bromation de l'acétophénone dans divers solvants tels que le disulfure de carbone, l'acide acétique ou l'éther . Le processus nécessite un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'acétophénazine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Implique souvent des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Utilise généralement des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Implique généralement une halogénation en utilisant des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la bromation de l'acétophénone donne du bromure de phénacyle, qui peut être traité davantage pour obtenir de l'acétophénazine .

Applications de la recherche scientifique

L'acétophénazine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les dérivés de la phénothiazine et leurs propriétés chimiques.

Biologie : Enquête sur ses effets sur les systèmes de neurotransmetteurs, en particulier les récepteurs de la dopamine.

Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.

Industrie : Employé dans la synthèse d'autres dérivés de la phénothiazine avec des applications thérapeutiques potentielles.

Mécanisme d'action

L'acétophénazine exerce ses effets en bloquant les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau . Cette action déprime la libération des hormones hypothalamiques et hypophysaires et affecte le système d'activation réticulaire, influençant le métabolisme de base, la température corporelle, l'éveil, le tonus vasomoteur et les vomissements .

Applications De Recherche Scientifique

Pharmacological Mechanism

Acetophenazine works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action is crucial for its effectiveness in treating disorganized and psychotic thinking. Additionally, it is believed to depress the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as basal metabolism and body temperature regulation .

Therapeutic Applications

- Psychotic Disorders : this compound is primarily indicated for the treatment of schizophrenia and other psychotic disorders. It alleviates symptoms like hallucinations, delusions, and disorganized thinking .

- Anxiety Disorders : Some studies have explored the use of this compound in combination with other medications, such as diazepam, for treating anxiety-related depression .

- Cardiovascular Disease : Research has indicated potential benefits of this compound in patients with cardiovascular issues, although its primary focus remains on psychiatric conditions .

Emerging Research Insights

Recent studies have highlighted additional applications and effects of this compound beyond its traditional uses:

- Antiandrogen Activity : this compound has shown weak antiandrogen activity, which may open avenues for further research into its role in endocrine-related conditions. This was demonstrated through in vitro studies where this compound exhibited binding to androgen receptors, indicating a potential secondary mechanism of action .

- Drug Repurposing : Researchers are investigating this compound for drug repurposing opportunities due to its existing safety profile. Computational methodologies have identified it as a candidate for targeting androgen receptors, suggesting new therapeutic possibilities .

Case Study 1: this compound vs. Chlorpromazine

A comparative study aimed to evaluate the efficacy of this compound against chlorpromazine in treating schizophrenia. This study highlighted differences in patient responses and side effects between the two medications, providing insights into their relative effectiveness for specific patient profiles .

Case Study 2: this compound in Anxious Depression

A randomized controlled trial assessed the combination of this compound and diazepam in patients with anxious depression. The findings indicated that this combination could enhance therapeutic outcomes compared to monotherapy approaches .

Data Table: Summary of this compound Applications

Mécanisme D'action

Acetophenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Chlorpromazine : Un autre dérivé de la phénothiazine avec des propriétés antipsychotiques similaires.

Perphénazine : Partage un mécanisme d'action similaire mais diffère en termes de puissance et de profil d'effets secondaires.

Fluphénazine : Un antipsychotique phénothiazinique plus puissant avec une durée d'action plus longue.

Unicité : L'acétophénazine est unique par sa puissance modérée et sa ciblage spécifique des récepteurs de la dopamine D2, ce qui la rend appropriée pour la gestion des symptômes psychotiques modérés à sévères sans le risque accru d'effets secondaires associés aux antipsychotiques plus puissants .

Activité Biologique

Acetophenazine is a moderate-potency antipsychotic drug belonging to the phenothiazine class. It is primarily used to manage psychotic disorders, including schizophrenia and other forms of severe mental illness characterized by disorganized thinking and hallucinations. This article explores its biological activity, mechanism of action, pharmacological effects, and relevant case studies.

This compound exerts its therapeutic effects primarily through its antagonistic action on various neurotransmitter receptors in the brain:

- Dopamine Receptors : this compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which are critical in modulating mood and behavior. This blockade is associated with the reduction of psychotic symptoms .

- Serotonin Receptors : It also interacts with serotonin receptor subtypes 5-HT6 and 5-HT7, contributing to its antipsychotic effects and influencing mood regulation .

- Androgen Receptor : this compound has been identified as a weak antagonist of androgen receptors, which may correlate with some endocrine side effects observed in patients .

Pharmacological Effects

This compound's biological activity extends beyond dopamine antagonism:

- Endocrine Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, which can affect various physiological processes such as metabolism and temperature regulation .

- CNS Depression : It is believed to depress the reticular activating system, impacting wakefulness and vasomotor tone, which may lead to sedation or drowsiness in some patients .

Case Studies

Several studies have highlighted the clinical implications of this compound's biological activity:

- Clinical Efficacy : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. The reduction in hallucinations and delusions was statistically significant (P<0.05) over an 8-week treatment period .

- Endocrine Side Effects : Research indicated that patients receiving this compound experienced notable endocrine changes, including alterations in prolactin levels, which could lead to side effects such as galactorrhea and menstrual irregularities. These findings align with its action on dopamine pathways that regulate prolactin secretion .

- Long-term Use : A longitudinal study assessed the effects of prolonged this compound therapy on metabolic parameters. Patients exhibited weight gain and increased insulin resistance after one year of treatment, suggesting a need for monitoring metabolic health during therapy .

Data Table: Summary of Biological Activity

Propriétés

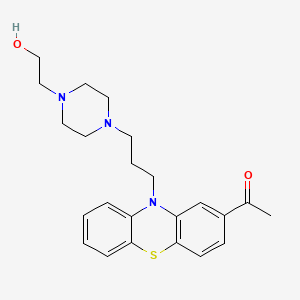

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTYBHLDCKXEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5714-00-1 ((Z)-2-maleate [1:2]salt) | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022547 | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-02 g/L | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acetophenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2751-68-0 | |

| Record name | Acetophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8620H6K4QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetophenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167-168.5 | |

| Record name | Acetophenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.